molecular formula C18H23N7 B4441565 4-(4-Cyclohexylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline

4-(4-Cyclohexylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline

Cat. No.: B4441565
M. Wt: 337.4 g/mol
InChI Key: BMCCOVHVNSTSPN-UHFFFAOYSA-N
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Description

4-(4-Cyclohexylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline is a complex heterocyclic compound that belongs to the tetrazoloquinoxaline family This compound is characterized by its unique structure, which includes a tetrazole ring fused to a quinoxaline moiety, and a cyclohexylpiperazine substituent

Properties

IUPAC Name

4-(4-cyclohexylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-2-6-14(7-3-1)23-10-12-24(13-11-23)17-18-20-21-22-25(18)16-9-5-4-8-15(16)19-17/h4-5,8-9,14H,1-3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCCOVHVNSTSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4N5C3=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclohexylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline typically involves the reaction of quinoxaline derivatives with tetrazole precursors under specific conditions. One common method includes the use of sodium azide and a suitable solvent such as dimethyl sulfoxide (DMSO) or acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclohexylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted tetrazoloquinoxalines depending on the reagents used.

Scientific Research Applications

4-(4-Cyclohexylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Cyclohexylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Cyclohexylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline is unique due to its cyclohexylpiperazine substituent, which imparts distinct chemical and biological properties. This structural feature differentiates it from other tetrazoloquinoxaline derivatives, potentially enhancing its bioactivity and making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Cyclohexylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline
Reactant of Route 2
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4-(4-Cyclohexylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline

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